molecular formula C11H12N2O2 B1427940 ethyl 2-(1H-indazol-1-yl)acetate CAS No. 954116-84-8

ethyl 2-(1H-indazol-1-yl)acetate

Cat. No.: B1427940
CAS No.: 954116-84-8
M. Wt: 204.22 g/mol
InChI Key: CWBPDAREDFJTOB-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-indazol-1-yl)acetate is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . . The compound is usually in the form of a powder .


Synthesis Analysis

The synthesis of indazole compounds, such as this compound, has been the subject of recent research . Strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12-13/h3-7H,2,8H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 204.23 . . The compound is usually in the form of a powder .

Scientific Research Applications

Reaction Mechanisms and Derivatives

Ethyl 2-(1H-indazol-1-yl)acetate is involved in various chemical reactions leading to the formation of different derivatives. For instance, in a study by Bonanomi and Palazzo (1977), ethyl esters such as [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid and others were identified as products from a reaction between 1H-indazol-3-ol and ethyl chloroacetate. This reaction demonstrated ring enlargement from indazole to tetrahydroquinazoline, providing insight into complex reaction mechanisms and the formation of diverse compounds (Bonanomi & Palazzo, 1977).

Synthesis of Novel Compounds

This compound is pivotal in synthesizing novel compounds. Fraile et al. (2011) reported the synthesis of new 3-heteroaryl N-1-functionalized indazoles, utilizing this compound in palladium cross-coupling reactions. This study underlines the compound's role in developing novel chemical entities, which could have further applications in various fields (Fraile et al., 2011).

Application in Corrosion Inhibition

In the field of materials science, this compound derivatives have been investigated for their corrosion inhibition properties. Nahlé et al. (2021) studied two novel ecological triazole derivative corrosion inhibitors, including ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate. Their research found these inhibitors highly effective against the corrosion of mild steel in acidic environments, indicating the compound's potential in industrial applications (Nahlé et al., 2021).

Biological and Medicinal Research

This compound has also found applications in biological and medicinal research. Saini et al. (2009) synthesized this compound derivatives and evaluated their antimicrobial activity. Their findings suggested potential medicinal applications, especially in developing new antimicrobial agents (Saini et al., 2009).

Safety and Hazards

Ethyl 2-(1H-indazol-1-yl)acetate is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Ethyl 2-(1H-indazol-1-yl)acetate is a compound of interest for research and development. Indazole-containing compounds have a wide variety of medicinal applications, and much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that this compound and similar compounds may have potential for future therapeutic applications.

Properties

IUPAC Name

ethyl 2-indazol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12-13/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBPDAREDFJTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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